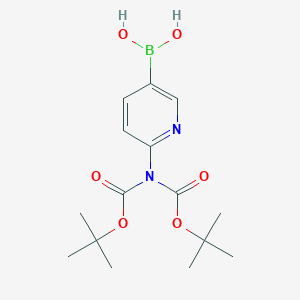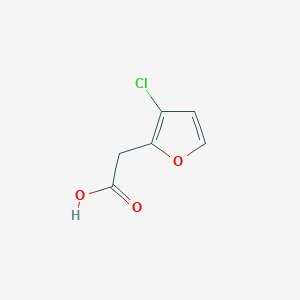
2-Fluoro-5-methoxypyridine-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methoxypyridine-4-carboxaldehyde (FMPC) is an important chemical compound in the field of organic chemistry. It is a versatile intermediate for the synthesis of many biologically active molecules. It is a colorless, crystalline solid with a strong odor and a melting point of 58-60 °C. FMPC is used in a wide range of scientific research applications, including drug discovery, synthesis of new materials, and the development of analytical methods.
Scientific Research Applications
2-Fluoro-5-methoxypyridine-4-carboxaldehyde is widely used in scientific research applications. It is used as a starting material for the synthesis of many biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, dyes, and other materials. 2-Fluoro-5-methoxypyridine-4-carboxaldehyde is used in the development of analytical methods, such as chromatography and mass spectrometry.
Mechanism of Action
2-Fluoro-5-methoxypyridine-4-carboxaldehyde is an important intermediate in the synthesis of many biologically active molecules. The mechanism of action of 2-Fluoro-5-methoxypyridine-4-carboxaldehyde is not fully understood, but it is believed to be involved in the formation of covalent bonds between molecules. It is also believed to be involved in the formation of hydrogen bonds and other interactions between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-methoxypyridine-4-carboxaldehyde are not well understood. However, it has been shown to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new proteins and other molecules. It has also been shown to be involved in the formation of hydrogen bonds and other interactions between molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Fluoro-5-methoxypyridine-4-carboxaldehyde in lab experiments include its low cost, easy availability, and its ability to form covalent bonds between molecules. It is also relatively easy to handle and store. The main limitation of 2-Fluoro-5-methoxypyridine-4-carboxaldehyde is its strong odor, which can be a potential hazard in the laboratory.
Future Directions
Future research on 2-Fluoro-5-methoxypyridine-4-carboxaldehyde could focus on its biochemical and physiological effects, as well as its potential applications in the development of new drugs, materials, and analytical methods. Additionally, further research could focus on the optimization of the synthesis process and the development of new, more efficient methods for synthesizing 2-Fluoro-5-methoxypyridine-4-carboxaldehyde. Finally, research could focus on the development of safer methods for handling and storing 2-Fluoro-5-methoxypyridine-4-carboxaldehyde in the laboratory.
Synthesis Methods
2-Fluoro-5-methoxypyridine-4-carboxaldehyde is synthesized through a multi-step process. The first step involves the synthesis of 5-methoxy-2-pyridone (MOP) from 5-methoxypyridine and formaldehyde. The second step involves the conversion of MOP to 2-Fluoro-5-methoxypyridine-4-carboxaldehyde through a reaction with fluoroacetic acid (FAA). The reaction is carried out in an aqueous solution at room temperature. The reaction is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide.
properties
IUPAC Name |
2-fluoro-5-methoxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVUICUXBHCXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxypyridine-4-carboxaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)











